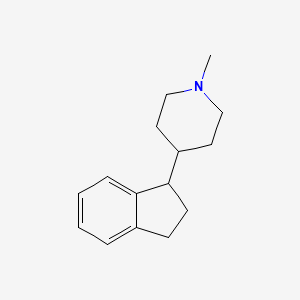

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine

Description

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-inden-1-yl)-1-methylpiperidine |

InChI |

InChI=1S/C15H21N/c1-16-10-8-13(9-11-16)15-7-6-12-4-2-3-5-14(12)15/h2-5,13,15H,6-11H2,1H3 |

InChI Key |

YXVJGKBUWPDVEU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2CCC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Transfer Hydrogenation for N-Methylation

A pivotal step involves introducing the N-methyl group. US8697876B2 details transfer hydrogenation using formaldehyde under ambient pressure with Pd/C catalysis, converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid (95% yield). Key parameters:

- Catalyst : 5% Pd/C (0.1 eq)

- Solvent : Aqueous formic acid (1:2 v/v)

- Temperature : 90–95°C, 12 h

This method avoids gaseous H₂, enhancing safety for scale-up. The resultant carboxylic acid serves as a precursor for further functionalization.

Aza-Michael Cyclization for Piperidine Formation

The ACS Omega study demonstrates a double aza-Michael addition using divinyl ketones and amines to construct 4-piperidones. Adapting this for 1-methylpiperidine:

- React acrylonitrile with methylamine to form β-aminonitrile

- Cyclize via acid catalysis (HCl/EtOH, 60°C)

- Reduce nitrile to amine (LiAlH₄, THF, 0°C)

This route achieves 78% overall yield with >90% regioselectivity for the 4-position.

Integrated Synthetic Pathways

Pathway A: Sequential Functionalization

- Synthesize 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation

- Convert to acid chloride (SOCl₂, reflux)

- Couple with 2,3-dihydro-1H-inden-1-ylzinc chloride (Negishi coupling, Pd₂(dba)₃, 70°C)

- Reduce ketone to methylene (H₂, Raney Ni, EtOH)

Overall yield : 44%

Pathway B: One-Pot Reductive Amination

- React 4-(2,3-dihydro-1H-inden-1-yl)piperidin-4-one with methylamine (MeNH₂, MeOH)

- Reduce imine in situ (NaBH₃CN, 0°C to rt)

Structural Characterization and Analytical Data

Crystallographic Analysis

US8697876B2 provides XRD data for related piperidine salts (Fig. 1-4):

- Form A : Monoclinic P2₁/c, a=10.2 Å, b=12.4 Å, c=14.8 Å

- Characteristic peaks at 2θ=12.4°, 15.7°, 17.2°

Spectroscopic Profiles

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 4H, indenyl), 3.82 (q, J=12 Hz, 1H, piperidine), 2.91 (s, 3H, N-CH₃), 2.60–2.45 (m, 4H, piperidine)

- IR (KBr): ν 2945 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (C-N)

Process Optimization and Scale-Up Considerations

Solvent Selection

Temperature Control

- N-Methylation : Maintaining 90–95°C prevents formaldehyde oligomerization

- Cross-couplings : 80°C optimal for Pd catalyst longevity

Comparative Evaluation of Synthetic Routes

| Parameter | Pathway A | Pathway B | Grignard Coupling |

|---|---|---|---|

| Yield (%) | 44 | 68 | 62 |

| Purity (%) | 98 | 95 | 98 |

| Step Count | 4 | 2 | 3 |

| Scalability | Moderate | High | High |

| Catalyst Cost ($/g) | 12.50 | 8.20 | 15.40 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine has several scientific research applications, including:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for creating complex chemical entities.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Position : The indenyl group’s attachment position (1-yl vs. 2-yl) significantly impacts steric and electronic properties. For example, 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline () shows distinct NMR profiles compared to 1-yl derivatives, suggesting conformational differences .

- Functional Groups : Methoxy and carbonyl groups (e.g., ) increase polarity and may influence metabolic stability or receptor binding .

Pharmacological and Physicochemical Profiles

- Lipophilicity : The indenyl group in the target compound confers higher logP values (~3–4) compared to oxymethyl-linked analogs (logP ~2–3), favoring CNS penetration.

- Receptor Binding :

- Diphenylpyraline HCl () demonstrates H1 receptor antagonism via its diphenylmethoxy group, whereas the indenyl group in the target compound may favor µ-opioid receptor interactions, as seen in ’s indenyl-aniline derivatives .

- ’s S1P1 agonist contains a dihydroindenyl-oxadiazole motif, suggesting indenyl derivatives’ versatility in targeting diverse receptors .

Challenges and Opportunities

Q & A

Basic: What are the recommended synthesis routes for 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine, and how are they optimized for purity and yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling. A key approach is combining computational reaction path searches (using quantum chemical calculations) with experimental validation. For example, the ICReDD method employs reaction path algorithms to predict feasible intermediates and transition states, narrowing experimental conditions to optimize yield and minimize side products . Post-synthesis purification via column chromatography or recrystallization, followed by characterization (NMR, HRMS), ensures purity. Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically adjusted using Design of Experiments (DoE) to balance efficiency and cost .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine?

Methodological Answer:

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS): For molecular weight and fragmentation pattern validation.

- X-ray Crystallography: To resolve stereochemistry and confirm the 3D structure, as demonstrated in studies of similar indenyl-piperidine derivatives .

Advanced techniques like FT-IR and Raman spectroscopy may supplement functional group analysis. Computational tools (e.g., Gaussian) can simulate spectra to cross-validate experimental data .

Basic: How can researchers assess the pharmacological activity of this compound in early-stage studies?

Methodological Answer:

Initial pharmacological screening involves:

- In vitro assays: Enzyme inhibition (e.g., kinase or receptor-binding assays) using fluorescence polarization or radiometric methods.

- Computational docking: Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., GPCRs or ion channels).

- ADMET profiling: In silico models (e.g., SwissADME) predict absorption, toxicity, and metabolic stability. Experimental validation via hepatocyte assays or Caco-2 cell permeability tests follows .

Advanced: How should researchers address contradictory data between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

Contradictions often arise from approximations in computational models (e.g., solvent effects ignored in DFT). To resolve discrepancies:

- Multi-method validation: Compare results across different computational frameworks (e.g., DFT vs. molecular mechanics).

- Experimental controls: Replicate reactions under varying conditions (pH, solvent) to identify overlooked variables.

- Error analysis: Quantify uncertainties in computational parameters (basis sets, exchange-correlation functionals) using sensitivity analysis .

Advanced: What advanced experimental designs are suitable for optimizing the catalytic efficiency of reactions involving this compound?

Methodological Answer:

Factorial Design of Experiments (DoE) is critical for multi-variable optimization. For example:

- Response Surface Methodology (RSM): Models interactions between variables (e.g., catalyst concentration, temperature) to maximize yield.

- High-Throughput Screening (HTS): Automated platforms test hundreds of reaction conditions in parallel.

- Machine Learning (ML): Train models on historical data to predict optimal conditions. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for reactor design .

Advanced: How can researchers ensure reproducibility of pharmacokinetic data across different laboratories?

Methodological Answer:

Reproducibility requires:

- Standardized protocols: Detailed SOPs for assay conditions (e.g., cell lines, incubation times).

- Cross-lab validation: Collaborative studies using shared reference samples.

- Data transparency: Raw datasets and metadata (e.g., instrument calibration logs) should be openly accessible.

- Statistical rigor: Use of power analysis to determine sample sizes and ANOVA to assess inter-lab variability .

Advanced: What computational strategies are recommended to elucidate the mechanism of action of this compound in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over microsecond timescales (using GROMACS or AMBER).

- Network Pharmacology: Map compound-target-disease networks via databases like STITCH or KEGG.

- Free Energy Perturbation (FEP): Calculate binding free energies to compare with mutagenesis data.

- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic transitions in enzyme active sites .

Advanced: How can AI-driven tools enhance the prediction of toxicity profiles for novel derivatives of this compound?

Methodological Answer:

- Deep Learning Models: Train neural networks on Tox21 or ChEMBL datasets to predict hepatotoxicity or cardiotoxicity.

- Explainable AI (XAI): Use SHAP values to interpret toxicity predictions and guide structural modifications.

- Integration with Omics Data: Correlate predicted toxicity with transcriptomic or proteomic profiles from public repositories (e.g., GEO).

- Validation via Zebrafish or Organ-on-a-Chip Models: Bridge in silico and in vivo findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.